Handelin

Vue d'ensemble

Description

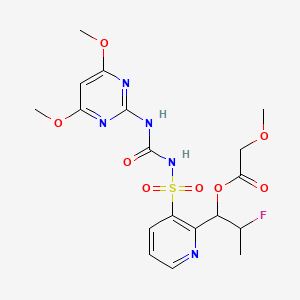

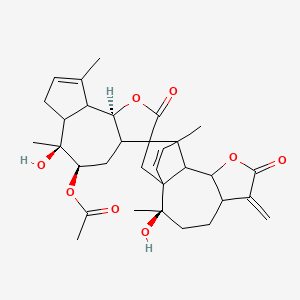

Handelin is a guaianolide dimer from Chrysanthemum boreale . It has potent anti-inflammatory activity by down-regulating NF-κB signaling and pro-inflammatory cytokine production . It has a molecular weight of 552.66 and its IUPAC name is (3S,3aR,3a’S,4S,6R,6aR,6’R,6a’R,9aR,9bR,9’R,9a’R,9b’R)-6,6’-dihydroxy-6,6’,9,9’-tetramethyl-3’-methylene-2,2’-dioxo-2’,3a,3’,3a’,4,5,5’,6,6a,6’,7,9a,9b,9’,9a’,9b’-hexadecahydro-4’H-spiro [azuleno [4,5-b]furan-3,10’- [9,6a]ethanoazuleno [4,5-b]furan]-4-yl acetate .

Molecular Structure Analysis

The molecular structure of Handelin has been established by the x-ray structural method . The InChI code for Handelin is 1S/C32H40O8/c1-15-7-8-19-21 (15)24-22 (20 (38-17 (3)33)13-29 (19,5)36)32 (27 (35)40-24)14-31-12-11-28 (32,4)25 (31)23-18 (9-10-30 (31,6)37)16 (2)26 (34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23+,24+,25+,28+,29+,30+,31-,32+/m0/s1 .

Chemical Reactions Analysis

Handelin has been found to have significant effects on reducing reactive oxygen species (ROS) generation . It also has been shown to improve many behaviors related to healthspan, including increased pharyngeal pumping and body movement .

Physical And Chemical Properties Analysis

Handelin has a molecular weight of 552.66 . It is practically insoluble (0.083 g/L) at 25 ºC . Its density is 1.34±0.1 g/cm^3 at 20 ºC 760 Torr .

Applications De Recherche Scientifique

Dermatology: Combatting Photoaging

Scientific Field

Dermatology Application Summary: Handelin has been identified as a potential agent in combating UVA-induced photoaging in skin fibroblasts . Experimental Procedures: Skin fibroblasts were treated with Handelin at concentrations up to 0.0125 μM to assess its safety and efficacy against UVA-induced damage . Results: Handelin showed no toxicity at the tested concentrations and improved cell viability, suggesting its safe application for skin health .

Muscle Atrophy Treatment

Scientific Field

Gerontology and Muscular Health Application Summary: Handelin is studied for its therapeutic effects on cachexia- and aging-induced muscle atrophy . Experimental Procedures: In vivo studies involved LPS-treated young mice and aged mice to examine Handelin’s effects on muscle atrophy. Protein and mRNA expressions were analyzed through Western blotting, ELISA, and quantitative PCR . Results: Handelin treatment resulted in upregulation of protein levels of differentiation markers in myotubes and enhanced mitochondrial respiratory function, indicating its potential as a treatment for muscle wasting conditions .

Lifespan and Healthspan Extension

Scientific Field

Biogerontology Application Summary: Handelin has been shown to extend the lifespan and healthspan of Caenorhabditis elegans by reducing ROS generation and improving motor function . Experimental Procedures: C. elegans were exposed to Handelin, and subsequent RNA-seq analysis revealed changes in gene expression related to antioxidative proteins . Results: A significant reduction in ROS levels and maintenance of mitochondrial number and morphology were observed, alongside improved behaviors related to healthspan .

Anti-Inflammatory Effects in Muscle Atrophy

Scientific Field

Immunology and Muscular Health Application Summary: Handelin has been shown to alleviate cachexia- and aging-induced skeletal muscle atrophy by improving protein homeostasis and inhibiting inflammation . Experimental Procedures: The study utilized a TNF-α-induced atrophy model in cultured C2C12 myotubes and in vivo models with LPS-treated young and aged mice. Protein and mRNA expressions were analyzed through Western blotting, ELISA, and quantitative PCR . Results: Handelin treatment resulted in upregulation of protein levels of differentiation markers in myotubes, enhanced mitochondrial respiratory function, and reduced expression of atrogin-1 and inflammatory cytokines .

Photoprotection and Anti-Aging in Dermatology

Scientific Field

Dermatology Application Summary: Handelin reduces UVA-induced photoaging by inhibiting reactive oxygen species generation and enhancing autophagy, offering potential as an ingredient against skin aging . Experimental Procedures: The study investigated the effects of Handelin on human dermal fibroblast cells exposed to UVA, assessing cellular senescence and autophagy . Results: Handelin showed no toxicity at tested concentrations, reduced the proportion of senescence-associated beta-galactose positive cells, and enhanced autophagy after UVA irradiation .

Extension of Lifespan in Model Organisms

Scientific Field

Biogerontology Application Summary: Handelin extends the lifespan and healthspan of C. elegans, indicating its potential for research into aging-related health improvements . Experimental Procedures: The study involved treating C. elegans with Handelin and performing RNA-seq analysis to observe changes in gene expression related to antioxidative proteins . Results: A significant reduction in ROS levels, maintenance of mitochondrial number and morphology, and improved behaviors related to healthspan were observed .

Orientations Futures

Propriétés

IUPAC Name |

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQWAXGDCUONOB-QKARTHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Handelin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.